Product packaging for Convallamarin(Cat. No.:CAS No. 1391-12-4)

Convallamarin

Cat. No.: B12645160
CAS No.: 1391-12-4
M. Wt: 1211.3 g/mol
InChI Key: OYWZJMOUZKQCFZ-DGYUCRCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Convallamarin is a bioactive cardiac glycoside (cardenolide) isolated from Convallaria majalis , commonly known as Lily of the Valley . This compound is of significant interest in pharmacological research due to its potent effects on myocardial contractility. Like other cardiac glycosides, its primary mechanism of action is the specific inhibition of the sodium-potassium ATPase pump (Na+/K+-ATPase) in the cardiac cell membrane . This inhibition leads to an increase in intracellular sodium, which subsequently alters the sodium-calcium exchanger, resulting in a rise in intracellular calcium concentration. The elevated calcium enhances the force of myocardial contraction (positive inotropic effect), making this compound a valuable tool for studying heart failure models and cardiac electrophysiology . Historically, extracts of Convallaria majalis containing this compound and related glycosides have been used in traditional medicine for their cardiotonic and diuretic properties . Modern research applications focus on exploiting this mechanism to investigate fundamental aspects of heart failure pathophysiology, signal transduction in cardiac cells, and the discovery of novel inotropic agents . Researchers also utilize this compound to explore calcium signaling pathways in various cell types. It is critical to note that this compound, along with the parent plant, is highly toxic if ingested and can cause severe symptoms including nausea, vomiting, abdominal pain, and life-threatening cardiac arrhythmias . This product is intended For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications, or for any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H94O27 B12645160 Convallamarin CAS No. 1391-12-4

Properties

CAS No.

1391-12-4

Molecular Formula

C57H94O27

Molecular Weight

1211.3 g/mol

IUPAC Name

(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R)-6-[[(6R,7S,8R,13S,14R,16R)-16-[(3R,4S,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,8,13-trimethyl-6-[3-[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-14-yl]oxy]-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C57H94O27/c1-20(19-74-50-43(68)39(64)36(61)31(17-58)79-50)12-13-57(73)24(5)55(6)30-11-10-29-27(28(30)16-34(55)84-57)9-8-25-14-26(78-51-46(71)41(66)49(22(3)76-51)83-54-45(70)40(65)37(62)32(18-59)80-54)15-33(56(25,29)7)81-52-47(72)42(67)48(23(4)77-52)82-53-44(69)38(63)35(60)21(2)75-53/h21-54,58-73H,1,8-19H2,2-7H3/t21-,22-,23-,24+,25?,26-,27?,28?,29?,30?,31-,32-,33-,34?,35+,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,47-,48-,49?,50?,51?,52?,53-,54+,55+,56+,57-/m1/s1

InChI Key

OYWZJMOUZKQCFZ-DGYUCRCOSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@@H]2O)O)O[C@@H]3C[C@@H](CC4[C@]3(C5CCC6C(C5CC4)CC7[C@]6([C@@H]([C@](O7)(CCC(=C)COC8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)C)C)C)OC9[C@@H]([C@@H](C([C@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CC(CC4C3(C5CCC6C(C5CC4)CC7C6(C(C(O7)(CCC(=C)COC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)O)O)O

Origin of Product

United States

Advanced Methodologies for Convallamarin Isolation, Purification, and Structural Elucidation

Optimization of Extraction Procedures from Complex Botanical Matrices

The initial and critical step in obtaining convallamarin is its extraction from the plant matrix, which contains a diverse array of other compounds. jiwaji.eduscielo.br The efficiency and selectivity of this process are paramount for the subsequent purification stages.

Solvent-Based Extraction Efficiencies and Selectivity

The choice of solvent is a determining factor in the successful extraction of cardiac glycosides like this compound. jiwaji.edugoogle.com The polarity of the solvent significantly influences the extraction yield and the profile of co-extracted phytochemicals. scielo.br Generally, glycosides are soluble in water and polar organic solvents. jiwaji.edu

To enhance selectivity, a multi-step extraction process is often adopted. This may involve an initial extraction with a non-polar solvent like petroleum ether to remove lipids and other non-polar impurities, followed by extraction with a more polar solvent to isolate the glycosides. researchgate.net A study on the extraction of total cardiac glycosides from oleander leaves utilized a mixed solvent system of n-butanol, chloroform, and ethanol (B145695) after an initial ethanol extraction and concentration. google.com This highlights the importance of tailoring the solvent system to the specific characteristics of the target compound and the plant matrix.

Table 1: Solvent Polarity and its Effect on Extraction

SolventPolarityGeneral Efficiency for Cardiac GlycosidesSelectivity Considerations
n-HexaneNon-polarLowPrimarily extracts lipids and other non-polar compounds. scielo.br
Petroleum EtherNon-polarLowUsed for defatting the plant material. researchgate.net
ChloroformIntermediateModerateCan extract a range of compounds, including some glycosides. researchgate.netresearchgate.net
Ethyl Acetate (B1210297)IntermediateModerateExtracts compounds of intermediate polarity. scielo.br
EthanolPolarHighA common and effective solvent for cardiac glycosides. jiwaji.eduresearchgate.net
Methanol (B129727)PolarHighOften shows high extraction yields for cardiac glycosides. researchgate.netresearchgate.net
WaterHighly PolarVariableSolubilizes a wide range of polar compounds, potentially reducing selectivity. jiwaji.eduscielo.br

This table provides a generalized overview. Optimal solvent selection depends on the specific plant matrix and target glycoside.

Enzymatic Hydrolysis Considerations during Extraction

Plants that produce glycosides also contain enzymes capable of their hydrolysis. jiwaji.eduamu.edu.az This enzymatic activity can be a significant factor during the extraction process, potentially leading to the degradation of the primary glycoside, this compound, into its secondary glycosides or aglycone. amu.edu.az To prevent this, specific measures are often taken.

One common approach is the deactivation of these enzymes prior to or during extraction. This can be achieved by rapidly drying the plant material at a temperature of around 60°C, which causes the coagulation of proteins, including enzymes, without hydrolyzing the glycosides. amu.edu.az Dipping the fresh plant material into boiling water or alcohol for a short period can also serve to deactivate enzymes. jiwaji.edu

Conversely, controlled enzymatic hydrolysis can be intentionally employed to obtain specific secondary glycosides. amu.edu.az For instance, the enzymes present in Digitalis species can be used to selectively cleave glucose molecules from the primary glycosides. google.com This process, known as zymolysis, highlights the specific nature of these enzymes. google.com Therefore, a thorough understanding of the enzymatic profile of Convallaria majalis is crucial for optimizing the extraction of this compound and preventing its unintended degradation.

State-of-the-Art Chromatographic and Separation Techniques

Following extraction, the crude extract containing this compound must undergo a series of purification steps to isolate the compound in a pure form. jiwaji.eduscielo.brgoogle.com Modern chromatographic techniques are indispensable for this purpose, offering high-resolution separation based on the physicochemical properties of the molecules. dntb.gov.uaiosrjournals.orgjsmcentral.org

Column Chromatography Applications for Glycoside Enrichment

Column chromatography is a fundamental technique for the initial purification and enrichment of cardiac glycosides from the crude extract. google.comscienceopen.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina, and their solubility in the mobile phase. scienceopen.comwfu.edu

In the context of this compound isolation, column chromatography can be used to separate the glycoside fraction from other classes of compounds present in the extract, such as tannins, flavonoids, and saponins. scielo.brijpsjournal.com The selection of the stationary and mobile phases is critical for achieving effective separation. Normal-phase chromatography, which uses a polar stationary phase and a non-polar to moderately polar mobile phase, is commonly employed for glycoside separation. wfu.edu By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. wfu.edu

For example, a process for isolating cardiac glycosides might involve passing the extract through a macroporous resin column and then eluting with a gradient of ethanol. google.com This allows for the collection of fractions enriched with the target glycosides. researchgate.net

Flash Chromatography in Natural Product Purification

Flash chromatography is an advancement of traditional column chromatography that utilizes pressure to accelerate the flow of the mobile phase through the column, resulting in faster and more efficient separations. chromtech.combiotage.com This technique is widely used in natural product chemistry for the rapid purification of compounds from complex mixtures. wfu.edubiotage.com

The principle of separation in flash chromatography is the same as in conventional column chromatography, relying on the differential partitioning of compounds between the stationary and mobile phases. biotage.com It is particularly valuable for isolating groups of compounds with similar properties, which can then be subjected to further, more targeted purification methods. wfu.edubiotage.com For instance, a crude extract from a natural source can be subjected to flash chromatography to obtain fractions containing specific classes of compounds, such as cardiac glycosides. biotage.com The efficiency of flash chromatography allows for the processing of larger sample quantities compared to other high-resolution techniques. biotage.com

High-Performance Liquid Chromatography (HPLC) for Targeted Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique that offers high resolution and sensitivity, making it indispensable for the final isolation and purity assessment of this compound. researchgate.netscribd.com HPLC operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with very small particles, leading to superior separation efficiency. chromtech.com

Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the analysis and purification of cardiac glycosides. researchgate.net In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate complex mixtures. mtoz-biolabs.com

HPLC coupled with a Diode-Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing spectral information that can aid in peak identification and purity assessment. measurlabs.com The purity of the isolated this compound peak can be evaluated by analyzing the spectral homogeneity across the peak. chromatographyonline.com For definitive purity assessment and to ensure the absence of co-eluting impurities, ultra-purified reference standards can be used for direct comparison. nih.gov

Table 2: Comparison of Chromatographic Techniques for this compound Purification

TechniquePrinciplePrimary Application in this compound WorkflowAdvantages
Column Chromatography Differential adsorption to a solid stationary phase. wfu.eduInitial fractionation and enrichment of the glycoside fraction. google.comresearchgate.netCost-effective, scalable for large sample volumes. scienceopen.com
Flash Chromatography Pressurized column chromatography. chromtech.comRapid purification of the crude extract to isolate groups of compounds. wfu.edubiotage.comFaster than traditional column chromatography, high loading capacity. biotage.com
High-Performance Liquid Chromatography (HPLC) High-pressure liquid chromatography with small particle size columns. chromtech.comFinal isolation of pure this compound and assessment of its purity. researchgate.netscribd.comHigh resolution, high sensitivity, quantitative analysis. mtoz-biolabs.com

Thin-Layer Chromatography (TLC) in Fractionation and Screening

Thin-Layer Chromatography (TLC) is a fundamental and versatile technique widely used for the rapid screening and fractionation of plant extracts. nih.gov It serves as an essential preliminary step to monitor reaction progress, identify compounds within a mixture, and determine purity. wikipedia.org The principle of TLC involves the separation of components in a non-volatile mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material like silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture). wikipedia.org

In the context of this compound isolation, TLC is instrumental for initial screening of crude plant extracts to identify fractions containing cardiac glycosides. The process involves spotting the extract onto a TLC plate, which is then developed in a suitable solvent system. umich.edu The choice of mobile phase is critical for achieving good separation. For moderately polar compounds like glycosides, various solvent systems can be employed. The separated compounds are visualized, often under UV light if they are UV-active, appearing as dark spots on a fluorescent background. umich.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, helps in the preliminary identification of compounds. umich.edu

For complex extracts, TLC provides a chromatographic fingerprint that can be used for chemotaxonomic purposes, helping to differentiate between plant species. nih.gov For instance, TLC profiling of methanol and aqueous extracts of certain medicinal plants has successfully separated flavonoids and phenolic compounds using specific solvent systems. phytopharmajournal.com This highlights the capability of TLC to guide the subsequent, more refined purification steps like column chromatography. jsmcentral.org

Table 1: Illustrative TLC System for Cardiac Glycoside Screening

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of ethyl acetate, methanol, and water in a specific ratio (e.g., 8:1:1 v/v/v) is often effective for cardiac glycosides.
Sample Application Crude extract dissolved in methanol is applied as a small spot. phytopharmajournal.com
Development The plate is placed in a chamber saturated with the mobile phase. youtube.com
Visualization The dried plate can be viewed under UV light (254 nm) or sprayed with a specific reagent (e.g., Liebermann-Burchard reagent) which turns a characteristic color in the presence of cardiac glycosides.
Rf Value The Rf value for this compound would be determined relative to a standard, if available.

Three-Phase Partitioning (TPP) for Related Phytochemicals

Three-Phase Partitioning (TPP) is an efficient and scalable technique for the separation and purification of biomolecules, including phytochemicals. mdpi.comresearchgate.net This method combines the principles of salting out, isoelectric point precipitation, and solvent precipitation. mdpi.com The process typically involves the addition of ammonium (B1175870) sulfate (B86663) to a crude aqueous extract, followed by the addition of t-butanol. nih.gov This mixture is then centrifuged, resulting in the formation of three distinct phases: a lower aqueous phase containing polar compounds like sugars, an upper organic (t-butanol) phase where non-polar compounds such as lipids and pigments concentrate, and an interfacial precipitate of proteins. researchgate.netresearchgate.net

While direct applications of TPP for this compound isolation are not extensively documented, its utility in separating related phytochemicals from complex plant matrices is well-established. For instance, TPP has been successfully used to extract and purify polysaccharides and oils from various plant sources. mdpi.comresearchgate.net The technique is recognized for being rapid and simple, making it an attractive option for the initial purification and concentration of target compounds from a crude extract. researchgate.net Given that cardiac glycosides possess both polar (sugar moieties) and less polar (aglycone) parts, TPP could potentially be optimized to partition these compounds into a specific phase, thereby separating them from other cellular components.

Table 2: General Parameters for Three-Phase Partitioning

ParameterTypical Conditions
Salt Ammonium sulfate, typically at 20-40% (w/v) saturation. mdpi.com
Organic Solvent t-Butanol, often in a 1:1 or 1.5:1 (v/v) ratio with the crude extract. mdpi.com
Temperature Often performed at room temperature or slightly elevated temperatures (e.g., 30-35 °C). mdpi.com
pH The pH of the crude extract can be adjusted to optimize the precipitation of certain compounds. mdpi.com
Incubation Time A short incubation period with gentle shaking is usually sufficient. mdpi.com

Sophisticated Spectroscopic and Spectrometric Approaches for Structural Characterization

Once a purified compound is obtained, a combination of spectroscopic and spectrometric techniques is employed for its comprehensive structural elucidation. mdpi.commdpi.com These methods provide detailed information about the molecule's connectivity, stereochemistry, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules, including complex natural products like this compound. mdpi.comsolubilityofthings.com It provides insights into the carbon-hydrogen framework and the stereochemical arrangement of atoms. rsc.org

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. libretexts.org For this compound, this would help in identifying the protons on the steroid nucleus and the sugar moieties.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity. wikipedia.org COSY spectra show correlations between coupled protons, allowing for the tracing of proton networks within the molecule. wikipedia.org HSQC correlates protons directly to the carbons they are attached to, providing unambiguous C-H assignments. wikipedia.org More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments, such as the aglycone and the sugar units in this compound. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei, which is essential for determining the stereochemistry of the molecule. wikipedia.org

Table 3: Representative NMR Data for a Cardiac Glycoside Steroid Moiety

Carbon/ProtonExpected ¹³C Chemical Shift (ppm)Expected ¹H Chemical Shift (ppm) & Multiplicity
C-3~70-80~3.5-4.5 (m)
C-14~80-90-
C-18 (CH₃)~15-25~0.8-1.2 (s)
C-19 (CH₃)~10-20~0.7-1.1 (s)
Olefinic C/H~110-175~5.0-6.0 (m)
Anomeric C/H (Sugar)~95-105~4.5-5.5 (d)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. bu.edu.egnih.gov It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov

For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to obtain the molecular ion peak (M+H)⁺ or (M+Na)⁺, which provides the molecular weight with high accuracy. nih.gov High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula by measuring the exact mass to several decimal places. bu.edu.eg

Tandem Mass Spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis. lcms.czwikipedia.org In an MS/MS experiment, the molecular ion is selected and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). wikipedia.org The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. For a glycoside like this compound, characteristic fragmentation involves the cleavage of the glycosidic bonds, resulting in ions corresponding to the aglycone and the individual sugar units. This allows for the determination of the sugar sequence in the oligosaccharide chain. libretexts.org

Table 4: Expected Mass Spectrometry Fragmentation for this compound

IonDescription
[M+H]⁺ or [M+Na]⁺ The pseudomolecular ion, which gives the molecular weight of the intact glycoside.
[Aglycone+H]⁺ A key fragment ion resulting from the loss of the entire sugar chain, which helps to identify the aglycone moiety.
Sugar-related fragments Ions corresponding to the sequential loss of sugar units from the non-reducing end, which helps to elucidate the sequence and type of sugars.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromatographic Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. wikipedia.orgijprajournal.com While it provides less structural detail compared to NMR or MS, it is an invaluable tool for the detection and quantification of compounds, particularly when coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC). wikipedia.org

Many organic molecules, especially those with conjugated systems or specific functional groups, absorb light in the UV-Vis region. wikipedia.org Cardiac glycosides, depending on the specific structure of the aglycone (e.g., the presence of a lactone ring with a double bond), exhibit characteristic UV absorption maxima. An HPLC system equipped with a UV-Vis or a Diode Array Detector (DAD) allows for the continuous monitoring of the column effluent at one or multiple wavelengths. chromatographyonline.com The retention time of a peak in the chromatogram, combined with its UV spectrum obtained from the DAD, provides a powerful method for identifying and assessing the purity of compounds like this compound in a mixture. pan.olsztyn.plresearchgate.net The absorbance is proportional to the concentration of the analyte, allowing for quantitative analysis based on a calibration curve. wikipedia.org

Table 5: UV-Vis Absorption Characteristics

ChromophoreTypical λmax (nm)
Isolated C=C< 200
C=O (carbonyl)~270-300 (n→π), ~190 (π→π)
Conjugated C=C-C=O~220-250 (π→π*)
Aromatic rings~200-280

Elucidation of Convallamarin Biosynthetic Pathways

Cardenolide Biogenesis within Plant Systems

The creation of the cardenolide steroid nucleus is a specialized branch of terpenoid synthesis. It begins with simple precursors from primary metabolism that are assembled into the complex tetracyclic steroid structure, which is then further modified to create the final active molecule.

The fundamental building blocks for the Convallamarin steroid core are supplied by the isoprenoid pathway. wikipedia.org In plants, two distinct pathways produce the five-carbon (C5) precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgresearchgate.netresearchgate.net

The MVA pathway, which operates in the cytosol, is primarily responsible for the synthesis of sterols, the precursors to cardenolides. kit.eduethz.ch This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The enzyme HMG-CoA reductase then reduces HMG-CoA to mevalonic acid, a key regulatory step. kit.edu Through a series of phosphorylations and a decarboxylation, mevalonic acid is converted into IPP. wikipedia.org IPP and DMAPP are then sequentially condensed to form larger isoprenoid molecules, ultimately leading to the C30 compound squalene, which cyclizes to form sterols like cholesterol. ijrpr.com While cholesterol is a known precursor in animals, recent research suggests that plant-specific phytosterols (B1254722) may be the preferred precursors for cardenolide biosynthesis in plants. oup.com A key committed step in the pathway is the conversion of these sterols into pregnenolone (B344588), a reaction catalyzed by the cytochrome P450 enzyme family CYP87A. sciencedaily.comnih.govnih.gov

Table 1: Key Pathways in Isoprenoid Precursor Synthesis

Pathway Location Starting Material Key Intermediate Primary Products in Relation to Cardenolides
Mevalonate (MVA) Pathway Cytosol/ER Acetyl-CoA Mevalonic Acid Sterols (e.g., Cholesterol, Phytosterols)

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate (B1213749), Glyceraldehyde-3-phosphate | Methylerythritol-4-phosphate | Diterpenes (e.g., Gibberellins), Carotenoids |

The acetate (B1210297) pathway is fundamental to the biosynthesis of a wide array of secondary metabolites, including fatty acids and polyketides. wikipedia.org Its primary contribution to this compound synthesis is providing the initial building block, acetyl-CoA, for the MVA pathway. ijrpr.com Acetyl-CoA is a central molecule in cellular metabolism, produced from glycolysis via the pyruvate dehydrogenase complex or from the β-oxidation of fatty acids. firsthope.co.in

In the context of the MVA pathway, two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then condenses with a third acetyl-CoA molecule to yield HMG-CoA, initiating the isoprenoid cascade. wikipedia.org Therefore, the acetate pathway directly fuels the production of the steroid nucleus of cardenolides by supplying the necessary carbon precursors. ijrpr.comdokumen.pub

The shikimic acid pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a variety of phenolic compounds. uzh.chwikipedia.org This pathway starts with precursors from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate pathway (erythrose-4-phosphate). dokumen.pubmdpi.com While it does not directly contribute building blocks to the steroid core of this compound, it plays a crucial indirect role.

Acetate Pathway Contributions to Secondary Metabolite Synthesis

Strategies for Enhancing Cardenolide Production in Plant Cell Cultures or Whole Organisms

The medicinal importance of cardenolides has driven research into biotechnological methods to increase their yield, moving beyond reliance on field cultivation.

One common strategy is to feed precursor molecules to plant cell or organ cultures to boost the production of the final product. The addition of steroidal precursors like progesterone (B1679170) to Digitalis cultures has been shown to increase the yield of cardenolides, demonstrating that the supply of precursors can be a rate-limiting factor. fao.orgekb.eg

Metabolic engineering offers a more targeted approach to enhancing production. researchgate.net This involves the genetic modification of the plant or cell culture to upregulate key enzymatic steps or block competing pathways. researchgate.net Significant success has been achieved by overexpressing genes encoding critical enzymes in the cardenolide pathway. For example:

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): Overexpression of a truncated form of the gene for this enzyme, a key regulatory point in the MVA pathway, led to increased sterol and cardenolide accumulation in Digitalis minor. researchgate.net

Progesterone 5β-reductase (P5βR): This enzyme catalyzes a crucial step in the modification of the steroid nucleus. Expressing a P5βR gene from Arabidopsis thaliana in Digitalis purpurea resulted in a significant, up to 3.8-fold, increase in digitoxin (B75463) content in vitro. researchgate.netresearchgate.net

These strategies highlight the potential of biotechnology to create high-yielding "cell factories" for the sustainable production of valuable compounds like this compound. researchgate.net

Elicitation Strategies for Increased Yields

Elicitation is a technique used in plant biotechnology to stimulate the production of secondary metabolites by applying inducing substances known as elicitors. These molecules, which can be biotic or abiotic in nature, trigger defense responses in the plant, often leading to an upregulation of specific biosynthetic pathways. In the context of this compound, a cardiac glycoside found in Convallaria majalis (Lily of the Valley), elicitation strategies can be hypothesized based on studies of similar compounds in other plant species.

The production of cardiac glycosides, as a defense mechanism, is often mediated by signaling pathways involving plant hormones like jasmonates. Research on other cardiac glycoside-producing plants, such as Calotropis procera, has shown that wound elicitation, which activates jasmonate signaling, increases the transcript levels of genes involved in the cardiac glycoside biosynthetic pathway. researchgate.net Therefore, the application of jasmonate-related elicitors is a primary strategy for enhancing this compound yield.

Common elicitors that could be applied to C. majalis cultures (such as cell suspensions, hairy root cultures, or whole plants) include methyl jasmonate (MJ) and salicylic (B10762653) acid (SA). researchgate.net These compounds are known to activate defense-related gene expression, including the enzymes responsible for synthesizing complex secondary metabolites. researchgate.netmdpi.com The application of these elicitors is expected to initiate a signaling cascade, leading to the increased expression of genes encoding key enzymes in the steroid and subsequent cardenolide biosynthetic pathways, ultimately boosting the accumulation of this compound.

The table below summarizes potential elicitors and their anticipated mechanisms for increasing this compound production.

Elicitor TypeSpecific ElicitorHypothesized Mechanism of Action
Biotic Elicitor (Hormone) Methyl Jasmonate (MJ)Activates the jasmonate signaling pathway, leading to the upregulation of transcription factors that control genes in the cardiac glycoside biosynthetic pathway. researchgate.net
Biotic Elicitor (Hormone) Salicylic Acid (SA)Triggers systemic acquired resistance (SAR) pathways, which can cross-talk with defense pathways responsible for secondary metabolite production. mdpi.com
Abiotic Elicitor Wounding / Mechanical StressInduces the production of endogenous jasmonates, initiating a defense response and upregulating biosynthetic pathway genes. researchgate.net
Abiotic Elicitor Salt StressCreates osmotic stress, which can activate various defense and secondary metabolic pathways as an adaptive response. researchgate.net

Biotechnological and Genetic Engineering Approaches for Biosynthetic Pathway Modulation

Beyond elicitation, direct genetic manipulation offers a more precise and potent method for increasing this compound yields. Biotechnological and genetic engineering approaches aim to modify the plant's metabolic pathways to channel more precursors towards the synthesis of the desired compound. numberanalytics.com This involves the identification and manipulation of key genes within the this compound biosynthetic pathway.

The biosynthesis of cardiac glycosides like this compound is a complex process originating from the steroid biosynthesis pathway. researchgate.net Key steps involve the formation of a steroidal core, followed by specific hydroxylations, lactonizations, and glycosylations. Genetic engineering strategies can target enzymes or regulatory proteins at multiple points in this pathway.

Key Genetic Engineering Strategies:

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing genes that encode for rate-limiting enzymes in the pathway can significantly increase metabolic flux towards this compound. This could include enzymes in the initial terpenoid backbone synthesis or specific enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD), which catalyzes the conversion of pregnenolone to progesterone, a key step in cardenolide synthesis. researchgate.net

Transcriptional Regulation: The entire biosynthetic pathway is often controlled by a cascade of transcription factors, such as those from the NAC and MYB families, which regulate lignin (B12514952) and other phenylpropanoid pathways. frontiersin.org Identifying and overexpressing the master transcriptional regulators of the this compound pathway in C. majalis could simultaneously upregulate all the necessary structural genes, providing a powerful method for pathway engineering.

Synthetic and Systems Biology: Modern synthetic biology tools, including CRISPR-Cas9 gene editing, allow for the precise modification of the plant’s genome to enhance production. numberanalytics.combio.org This could involve not only upregulating desired genes but also knocking out or downregulating genes of competing metabolic pathways, thereby redirecting precursor molecules towards this compound synthesis. Furthermore, synthetic biology principles can be used to transfer the entire biosynthetic pathway into a microbial host like yeast or bacteria, enabling large-scale, controlled fermentation-based production of this compound or its precursors. bio.orgnih.gov

The following table outlines potential biotechnological approaches for modulating the this compound biosynthetic pathway.

ApproachTargetTechniqueExpected Outcome
Metabolic Engineering Rate-limiting biosynthetic enzymes (e.g., 3β-HSD)Gene overexpression using a strong constitutive or inducible promoter.Increased enzymatic activity at a key bottleneck, enhancing the flow of intermediates through the pathway. researchgate.net
Transcriptional Engineering Pathway-specific transcription factors (e.g., MYB or NAC families)Overexpression of master regulatory genes.Coordinated upregulation of multiple genes in the biosynthetic pathway, leading to a significant increase in final product accumulation. frontiersin.org
Pathway Optimization Genes of competing metabolic pathwaysGene knockout or knockdown using CRISPR-Cas9 or RNA interference (RNAi).Reduction of metabolic flux into competing pathways, increasing the availability of precursors for this compound synthesis. numberanalytics.com
Heterologous Production Entire biosynthetic pathwayTransfer and expression of all necessary genes into a microbial host (e.g., Saccharomyces cerevisiae).Creation of a microbial cell factory for scalable and controlled industrial production of this compound, independent of plant cultivation. bio.orgnih.gov

Advanced Molecular and Cellular Mechanisms of Convallamarin Action

Direct and Indirect Interaction with the Na+/K+-ATPase Pump

The foundational mechanism of convallamarin's action is its interaction with the Na+/K+-ATPase pump, an integral membrane protein that actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients. alliedacademies.orgimrpress.com This process is vital for maintaining the electrochemical gradients necessary for a multitude of cellular functions, including nerve conduction, muscle contraction, and nutrient uptake. alliedacademies.orgwikipedia.org

This compound, like other cardiac glycosides, binds to the extracellular portion of the α-subunit of the Na+/K+-ATPase. imrpress.comproteopedia.org This binding inhibits the enzymatic activity of the pump, disrupting the normal transport of Na+ and K+ ions across the cell membrane. ijpsjournal.com The inhibition of the Na+/K+-ATPase leads to a cascade of intracellular events, beginning with the modulation of intracellular calcium levels and alterations in transmembrane ion gradients.

Subsequent Modulation of Intracellular Calcium Homeostasis

The inhibition of the Na+/K+-ATPase by this compound directly leads to an increase in the intracellular concentration of Na+. This elevation of intracellular Na+ alters the function of the Na+/Ca2+ exchanger, a secondary active transporter that normally expels calcium (Ca2+) ions from the cell by using the electrochemical gradient of Na+. With the Na+ gradient diminished, the Na+/Ca2+ exchanger's ability to extrude Ca2+ is reduced, leading to an accumulation of Ca2+ within the cytoplasm. au.dk

This rise in intracellular Ca2+ is a critical signaling event that can trigger a variety of cellular responses. nih.govwfsahq.org In cardiac muscle cells, for instance, the increased intracellular Ca2+ enhances the force of contraction. However, excessive and sustained elevations in intracellular Ca2+ can be cytotoxic, leading to the activation of deleterious enzymes and signaling pathways that can ultimately result in cell death. itmedicalteam.plmdpi.com

Alterations in Transmembrane Ion Gradients

The primary function of the Na+/K+-ATPase is to establish and maintain the transmembrane gradients for Na+ and K+. nih.govnih.govuni-konstanz.de By inhibiting this pump, this compound causes a dissipation of these crucial ion gradients. The intracellular concentration of Na+ rises, while the intracellular concentration of K+ decreases. This disruption of the normal ionic balance across the cell membrane has far-reaching consequences for cellular physiology. alliedacademies.orgwikipedia.org

The alteration of these gradients affects the membrane potential of the cell, which is the electrical potential difference across the membrane. wikipedia.org Changes in membrane potential can impact the function of various voltage-gated ion channels and other transport proteins, further disrupting cellular homeostasis. alliedacademies.org The maintenance of two oppositely directed ion gradients (Na+ and K+) is fundamentally important for the robust stabilization of cellular volume. nih.govnih.gov

Downstream Intracellular Signaling Cascade Modulations

The initial interaction of this compound with the Na+/K+-ATPase and the subsequent changes in ion homeostasis trigger a complex network of downstream signaling pathways. These pathways are intricately involved in regulating fundamental cellular processes such as apoptosis (programmed cell death), autophagy (cellular self-digestion), and cell proliferation.

Apoptosis Induction via Caspase-Dependent Pathways

A significant consequence of this compound-induced cellular stress is the induction of apoptosis. This programmed cell death is often mediated by a family of proteases called caspases. cohensw.complos.org The apoptotic process can be initiated through various mechanisms, including the release of cytochrome c from the mitochondria. nih.gov

The elevation of intracellular Ca2+ due to Na+/K+-ATPase inhibition can contribute to mitochondrial stress, leading to the release of cytochrome c. nih.gov Once in the cytoplasm, cytochrome c can participate in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. cohensw.com These initiator caspases then activate executioner caspases, like caspase-3, which cleave a variety of cellular substrates, ultimately leading to the dismantling of the cell. cohensw.comnih.gov The activation of caspase-3-like enzymes is a key event in the apoptotic cascade. nih.gov

Autophagy Regulation and its Associated Signaling (e.g., mTOR Pathway)

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, playing a crucial role in maintaining cellular homeostasis. nih.gov The regulation of autophagy is complex and involves several signaling pathways, with the mechanistic target of rapamycin (B549165) (mTOR) pathway being a central player. nih.govnih.govfrontiersin.org The mTOR signaling pathway, when active, generally suppresses autophagy. mdpi.com

The cellular stress induced by this compound, including alterations in energy status and ion balance, can lead to the modulation of the mTOR pathway. researchgate.net Inhibition of the mTORC1 complex, a component of the mTOR pathway, is a key step in the induction of autophagy. frontiersin.orgmdpi.com This allows for the recycling of cellular components to provide energy and building blocks for survival under stress conditions. However, the interplay between apoptosis and autophagy is complex, and under certain conditions, excessive autophagy can also lead to cell death.

Influence on Cell Proliferation Regulatory Networks

The signaling cascades initiated by this compound also have a profound impact on cell proliferation. The Na+/K+-ATPase itself has been implicated as a signal transducer, and its inhibition can modulate various signaling pathways involved in cell growth and division. imrpress.com

Several key signaling pathways that regulate cell proliferation, such as the PI3K/Akt/mTOR and MAPK pathways, can be affected by the changes in intracellular ion concentrations and the activation of other stress-responsive kinases. nih.govjmatonline.comfrontiersin.org For instance, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, and its dysregulation is often observed in cancer. frontiersin.org Similarly, the JAK/STAT3 pathway has been shown to be inhibited by the related cardiac glycoside, convallatoxin (B1669428), leading to reduced proliferation in glioma cells. nih.gov The modulation of these and other regulatory networks ultimately contributes to the anti-proliferative effects of this compound. researchgate.netmedsci.org

Purinergic System Modulation and Nucleotide Metabolism Impact

The purinergic signaling system is a form of extracellular communication mediated by purine (B94841) nucleotides like adenosine (B11128) triphosphate (ATP) and its breakdown products, adenosine. wikipedia.org This system is integral to a vast array of physiological processes, including inflammation, neurotransmission, and immune responses. wikipedia.orgexplorationpub.com It involves specific purinergic receptors on the cell surface, classified into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP), which are further divided into P2X and P2Y families. wikipedia.org

In various cellular contexts, such as the tumor microenvironment, extracellular ATP can act as a signaling molecule. nih.gov The balance between ATP and adenosine is critical; high levels of ATP can initiate inflammatory cascades, while adenosine often has immunosuppressive effects. explorationpub.comfrontiersin.org This balance is maintained by ectonucleotidases, enzymes on the cell surface like CD39 and CD73, which break down ATP to adenosine. frontiersin.org While the specific interactions of this compound with purinergic receptors have not been fully elucidated, modulation of this system represents a potential mechanism of action. For instance, influencing the activity of P2Y receptors, which are known to confer resistance to certain cytotoxic drugs, could have significant therapeutic implications. nih.gov

This signaling system is intrinsically linked to nucleotide metabolism, the biochemical processes responsible for synthesizing and breaking down nucleotides. studysmarter.co.uk These pathways are essential for DNA replication, RNA synthesis, and cellular energy. studysmarter.co.ukuomosul.edu.iq There are two main types of pathways for nucleotide biosynthesis: de novo pathways, which build nucleotides from simpler precursor molecules, and salvage pathways, which recycle bases and nucleosides from nucleic acid degradation. uomosul.edu.iqfiveable.me Given that rapidly dividing cells have a high demand for nucleotides, inhibitors of nucleotide biosynthesis are often used as anti-tumor agents. uomosul.edu.iq A compound that impacts nucleotide metabolism could affect the availability of ATP for purinergic signaling, thereby influencing cellular behavior.

Table 2: Overview of Purinergic Receptor Families

Receptor Family Subtypes Primary Ligand(s) General Function
P1 Receptors A1, A2A, A2B, A3 Adenosine Neuromodulation, anti-inflammatory responses. explorationpub.com
P2X Receptors P2X1-7 ATP Ion channel activation, neurotransmission, inflammation. wikipedia.org

| P2Y Receptors | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11-14 | ATP, ADP, UTP, UDP | G-protein coupled signaling, cell proliferation, migration. wikipedia.orgmdpi.com |

Table 3: Key Processes in Nucleotide Metabolism

Process Description Biological Significance
De Novo Synthesis Creation of nucleotides from simple precursor molecules (e.g., amino acids, ribose-5-phosphate). uomosul.edu.iq Essential for providing the building blocks for DNA and RNA in proliferating cells. studysmarter.co.uk
Salvage Pathways Recycling of pre-existing bases and nucleosides from the degradation of nucleic acids. fiveable.me Conserves energy and cellular resources; critical in cells unable to perform de novo synthesis. uomosul.edu.iq
Catabolism Breakdown of purine and pyrimidine (B1678525) nucleotides into waste products (e.g., uric acid). numberanalytics.com Maintains nucleotide balance; defects can lead to diseases like gout. fiveable.menumberanalytics.com

| Interconversion | Conversion between different nucleotide forms (e.g., ribonucleotides to deoxyribonucleotides by ribonucleotide reductase). libretexts.org | Ensures a balanced supply of nucleotides required for both RNA and DNA synthesis. libretexts.org |

Regulation of Macrophage Differentiation Processes

Macrophages are highly versatile immune cells that can adopt different functional phenotypes in response to microenvironmental signals. nih.govnih.gov This process, known as polarization, results in a spectrum of activation states, with the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes representing the two extremes. frontiersin.org Monocytes recruited from the circulatory system differentiate into macrophages within tissues and can be polarized by various stimuli. nih.govdovepress.com

Research on Convallatoxin, a cardiac glycoside closely related to this compound, has demonstrated a significant influence on macrophage polarization. dovepress.com Studies show that Convallatoxin promotes the differentiation of macrophages toward an M2-like phenotype. dovepress.com M2 macrophages are typically involved in resolving inflammation, tissue repair, and immune suppression. frontiersin.org In experimental models, treatment with Convallatoxin led to an increased expression of M2 macrophage markers, such as CD163, Arginase-1 (Arg1), and Mannose Receptor C-Type 1 (Mrc1). dovepress.com This polarization was associated with the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory mediators. dovepress.com

The ability to steer macrophage differentiation towards the M2 phenotype suggests a potent anti-inflammatory mechanism. dovepress.com Given the structural and functional similarities among cardiac glycosides, it is plausible that this compound may exert similar effects on macrophage differentiation, representing a key aspect of its biological activity.

Table 4: Comparison of M1 and M2 Macrophage Phenotypes

Feature M1 (Classical) Macrophages M2 (Alternative) Macrophages
Primary Stimuli LPS, IFN-γ, GM-CSF IL-4, IL-13, IL-10
Key Transcription Factors STAT1, NF-κB STAT6, PPARγ
Primary Functions Pro-inflammatory, pathogen killing, Th1 response. frontiersin.org Anti-inflammatory, tissue repair, immune regulation. frontiersin.org
Characteristic Markers CD86 nih.gov CD206 (Mannose Receptor), CD163 nih.govdovepress.com

| Secreted Cytokines | TNF-α, IL-1β, IL-6 | IL-10, TGF-β |

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the immune system, acting as a master regulator of gene transcription related to inflammation, cell survival, and immune responses. nih.gov The NF-κB family consists of five related transcription factors, including RelA (p65) and p50. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins.

The canonical NF-κB pathway is activated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α) or pathogen-associated molecules. researchgate.net This activation leads to the phosphorylation and subsequent degradation of IκB proteins, allowing the active NF-κB dimer (commonly p50/p65) to translocate to the nucleus. researchgate.net Once in the nucleus, it binds to specific DNA sequences to induce the expression of hundreds of genes, including those for inflammatory cytokines, chemokines, and adhesion molecules. researchgate.net Uncontrolled or chronic activation of the NF-κB pathway is implicated in numerous inflammatory diseases. researchgate.net

Modulation of this pathway is a critical mechanism for controlling inflammation. nih.gov The demonstrated ability of the related compound Convallatoxin to inhibit the expression of pro-inflammatory cytokines strongly suggests an interaction with the NF-κB pathway. dovepress.com By preventing the activation of NF-κB or its translocation to the nucleus, a compound could effectively suppress the inflammatory cascade. This inhibition would align with the observed promotion of the anti-inflammatory M2 macrophage phenotype, as NF-κB is a key transcription factor driving M1 polarization. frontiersin.org Therefore, the modulation of the NF-κB signaling pathway is a likely and significant mechanism underlying the bioactivity of this compound.

Table 5: Key Proteins in the Canonical NF-κB Signaling Pathway

Protein Component Role in the Pathway
Receptor (e.g., TNFR1) Binds to extracellular ligands like TNF-α, initiating the signaling cascade. researchgate.net
IKK Complex (IκB Kinase) Recruited and activated by upstream signals; phosphorylates the IκB inhibitor protein.
IκBα Inhibitor protein that sequesters NF-κB dimers in the cytoplasm in an inactive state. researchgate.net
NF-κB Dimer (p65/p50) The transcription factor complex; upon release from IκBα, it moves to the nucleus.

| Target Genes | Genes containing NF-κB binding sites in their promoters, including those for cytokines (TNF-α, IL-6) and chemokines. researchgate.net |

In Vitro and Mechanistic Pharmacological Investigations of Convallamarin and Cardenolide Analogues

Cardiotonic Effects and Myocardial Contractility Enhancement at a Cellular Level

The primary pharmacological action of convallamarin and other cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme, a crucial protein pump in myocardial cells (cardiomyocytes). mdpi.comijpsjournal.comfrontiersin.org This enzyme maintains the electrochemical gradient across the cell membrane by pumping three sodium ions out of the cell in exchange for two potassium ions, a process that requires ATP. cornell.eduwikipedia.org

Inhibition of this pump by this compound leads to an accumulation of intracellular sodium. frontiersin.orgwikipedia.org This increased sodium concentration alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. frontiersin.org The result is a rise in the intracellular calcium concentration. frontiersin.orgwikipedia.org Elevated intracellular calcium enhances the contractility of the heart muscle by increasing the binding of calcium to troponin C. frontiersin.orgwikipedia.org This, in turn, facilitates the interaction between actin and myosin filaments, leading to a more forceful contraction of the myocardium. wikipedia.orgnih.gov This mechanism is shared by other well-known cardiac glycosides like digoxin (B3395198) and ouabain (B1677812). mdpi.comwikipedia.org

Anticancer Potential: Cellular and Molecular Mechanisms

Beyond their cardiotonic effects, there is a growing body of research on the anticancer properties of cardiac glycosides, including this compound and its analogues. nih.govtandfonline.commdpi.com These compounds have demonstrated the ability to impede cancer progression through multiple cellular and molecular pathways. tandfonline.com

Inhibition of Cellular Proliferation, Invasion, and Migration in Neoplastic Cell Lines

In vitro studies have shown that cardiac glycosides can effectively inhibit the proliferation of various cancer cell lines. nih.govtandfonline.com This is achieved through mechanisms such as the induction of apoptosis (programmed cell death) and cell cycle arrest, which prevents cancer cells from dividing. tandfonline.comtandfonline.com For instance, the cardiac glycoside convallatoxin (B1669428), structurally similar to this compound, has demonstrated anti-proliferative effects in human tumor cell lines at nanomolar concentrations. nih.govresearchgate.net

Metastasis, the spread of cancer cells, is dependent on their ability to invade surrounding tissues and migrate to distant sites. Cardiac glycosides can interfere with these critical processes. nih.govtandfonline.com Studies on the cardenolide convallatoxin in a human lung cancer cell line (A549) showed a significant reduction in cell migration and an over 90% reduction in cell invasion. nih.govresearchgate.net This inhibitory effect on invasion and migration is partly mediated by the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell movement. tandfonline.comtandfonline.com

Cardenolide Cancer Cell Line Observed Effects
ConvallatoxinA549 (Human Lung Cancer)Inhibition of proliferation, migration, and invasion; Decreased levels of MMP-2, MMP-9, and p-FAK. nih.govtandfonline.comtandfonline.com
Digitoxigenin (B1670572) monodigitoxoside (DGX)A549 (Human Lung Cancer)Inhibition of proliferation, migration, and invasion; Decreased levels of MMP-2, MMP-9, and p-FAK. nih.govtandfonline.comtandfonline.com
OuabainVarious (Breast, Lung, Prostate, Colon, Leukemia)Inhibition of proliferation; Induction of apoptosis. frontiersin.org
DigoxinVarious (Prostate, Breast, Lung)Inhibition of proliferation; Induction of apoptosis. thomashealthblog.com

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth, providing essential nutrients and oxygen. tandfonline.com Cardiac glycosides exhibit potent anti-angiogenic properties. tandfonline.comnih.gov They can inhibit the growth of tumors by cutting off their blood supply. nih.gov This is achieved by inhibiting the proliferation and migration of endothelial cells, which form the lining of blood vessels. nih.gov A key molecular target for this anti-angiogenic effect is the Hypoxia-Inducible Factor-1α (HIF-1α). thomashealthblog.comnih.gov By suppressing HIF-1α, cardiac glycosides like digoxin can reduce the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). thomashealthblog.comnih.govfrontiersin.org

Targeted Studies in Specific Cancer Cell Models (e.g., breast, lung, liver, cervical)

The anticancer efficacy of cardiac glycosides has been evaluated in a variety of specific cancer cell models.

Breast Cancer: Extracts containing cardiac glycosides have shown potential anticancer effects in MCF-7 breast cancer cells, including induction of apoptosis and cell cycle arrest. nih.govfrontiersin.org

Lung Cancer: Convallatoxin and digitoxigenin monodigitoxoside were found to be particularly effective against the A549 human lung cancer cell line, inhibiting proliferation, migration, and invasion. nih.govresearchgate.net Digoxin has also been shown to inhibit the growth of non-small-cell lung cancer cells by downregulating HIF-1α. frontiersin.org

Liver Cancer: Studies have indicated that cardiac glycosides possess cytotoxic properties against liver cancer cells. mdpi.com

Cervical Cancer: Research on cervical cancer cell lines, such as HeLa, has demonstrated that extracts containing cardiac glycosides can reduce cell viability and inhibit cell migration. mdpi.comfrontiersin.orgmdpi.com

Repositioning Strategies for Cardiac Glycosides in Oncology Research

Drug repositioning, or finding new uses for existing approved drugs, is a promising strategy in medicine. mdpi.com Cardiac glycosides, with their long history of clinical use for heart conditions, are prime candidates for repositioning in cancer therapy. mdpi.comcofc.edu This approach is supported by clinical studies and epidemiological evidence suggesting that patients on digitalis therapy may have a reduced risk of certain cancers. nih.govcofc.edu Researchers are investigating the use of cardiac glycosides in combination with conventional chemotherapy to enhance treatment efficacy and overcome drug resistance. cofc.edu The rationale is that these compounds can make cancer cells more susceptible to other anticancer agents. cofc.edu

Antimicrobial Activity: Mechanistic Elucidation

In addition to their other biological activities, some cardiac glycosides, including those from Convallaria majalis, have been reported to possess antimicrobial properties. ijpsjournal.comresearchgate.net

The proposed mechanism for their antibacterial activity often involves the disruption of the bacterial cell membrane's integrity. frontiersin.orgresearchgate.net This can lead to the leakage of essential intracellular components and ultimately cause bacterial cell death. frontiersin.org Saponins, which can be found in Convallaria majalis alongside this compound, are also known to contribute to antimicrobial effects by disrupting microbial membranes. ijpsjournal.com

Furthermore, several cardiac glycosides have demonstrated antiviral activity . mdpi.commdpi.comnih.gov For example, convallatoxin has been identified as an effective inhibitor of human cytomegalovirus (CMV) infection in vitro. nih.gov The mechanism in this case was found to be a reduction in methionine import, which led to a decrease in the translation of viral immediate-early genes, a critical step in viral replication. nih.gov Other cardiac glycosides like digoxin and ouabain have also been reported to inhibit viruses such as herpes simplex virus. mdpi.comnih.gov

Disruption of Microbial Membrane Integrity

Neuropharmacological Investigations: Antiepileptic and Neuroactive Properties

The neuroactive potential of cardenolides, including this compound, is an emerging area of research, with studies exploring their effects on neuronal protection and seizure activity. ijpsjournal.comontosight.ai

Cardenolides exhibit neuroprotective properties in various in vitro models of neuronal injury. ontosight.ai One proposed mechanism involves the modulation of intracellular calcium levels through the inhibition of the Na+/K+-ATPase pump. pnas.orgresearchgate.net By inhibiting this pump, cardenolides can lead to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium. pnas.org While excessive calcium is excitotoxic, a moderate increase may activate pro-survival signaling pathways and protect against apoptosis, or programmed cell death, particularly in the context of ischemic injury where calcium starvation can occur. pnas.org

Another potential neuroprotective action is the reduction of ATP consumption by inhibiting the Na+/K+-ATPase during ischemic conditions. pnas.org This metabolic "arrest" could help preserve cellular energy stores during periods of oxygen and glucose deprivation, thereby enhancing neuronal survival. pnas.org Studies using hippocampal cell cultures have shown that certain compounds can protect against glutamate-induced oxidative stress, a common pathway of neuronal damage. jst.go.jp

The primary mechanism of action for many established antiepileptic drugs (AEDs) involves the modulation of voltage-gated ion channels, particularly sodium channels. epilepsysociety.org.ukmedscape.comnih.gov These drugs stabilize the inactive state of the sodium channel, which limits the repetitive firing of neurons that characterizes a seizure. medscape.com While the direct action of this compound on these specific pathways is still under investigation, its known interaction with the Na+/K+-ATPase provides a plausible route for anticonvulsant effects.

Inhibition of the Na+/K+-ATPase by cardenolides alters the electrochemical gradient across the neuronal membrane. mdpi.com This change can influence the threshold for action potential generation and modulate the release of neurotransmitters. nih.gov For example, some AEDs are known to inhibit the release of the excitatory neurotransmitter glutamate. nih.gov By altering fundamental neuronal excitability, cardenolide analogues could potentially suppress the abnormal, synchronous neuronal activity seen in in vitro seizure models, such as those induced chemically or electrically in hippocampal slices. plos.org

Interactive Data Table: Neuropharmacological Actions of Cardenolide Analogues in Vitro

Compound/AnalogueInvestigated ModelProposed Mechanism of ActionObserved EffectReference
Neriifolin Ischemic brain sliceInhibition of Na+/K+-ATPase; modulation of intracellular Ca2+Neuroprotection against ischemic damage pnas.org
Cardiac Glycosides Ischemic stroke modelsInhibition of Na+/K+-ATPase pumpPrevention of neuronal apoptosis researchgate.net
Euonymus alatus Extract HT22 hippocampal cellsProtection against glutamate-induced oxidative stressNeuroprotection jst.go.jp
General AEDs Neuronal culturesBlockade of voltage-gated sodium channelsReduction of high-frequency repetitive firing medscape.comnih.gov

Cellular Neuroprotective Mechanisms

Anti-inflammatory Mechanisms at the Cellular Level

This compound and its cardenolide counterparts have demonstrated significant anti-inflammatory properties in vitro by modulating key signaling pathways involved in the inflammatory response. frontiersin.org

Cardenolides have been shown to be potent modulators of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comfrontiersin.orgnih.gov NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comwikipedia.orgresearchgate.net

In vitro studies using cell lines such as RAW 264.7 macrophages show that cardenolides can inhibit the activation of NF-κB. nih.govnih.gov The mechanism often involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that keeps NF-κB inactive in the cytoplasm. wikipedia.orgnih.gov By stabilizing IκBα, these compounds block the translocation of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory cytokines and mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com

Furthermore, the anti-inflammatory effects of cardenolides can be mediated through the inhibition of other pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways, which are also critical in regulating immune responses and cytokine production. frontiersin.orgnih.govmdpi.com

Interactive Data Table: Anti-inflammatory Effects of Cardenolides on Cellular Pathways

Compound/AnalogueCell ModelTarget PathwayEffectReference
Cardenolides (General) Immune CellsNF-κB PathwayInhibition of IκBα phosphorylation, reduced NF-κB translocation frontiersin.orgnih.gov
Bufalin THP-1 Leukemia CellsNF-κB PathwaySuppression of nuclear translocation of NF-κB mdpi.com
Cardenolide-rich Fraction MH7A Synovial CellsNF-κB and MAPK PathwaysInhibition of p38, ERK1/2, and JNK phosphorylation nih.gov
Periplogenin Arthritis ModelJAK/STAT PathwayInhibition of JAK2/3-STAT3 signaling mdpi.com
Suppressors of Cytokine Signaling (SOCS) MacrophagesNRF-2/ThioredoxinUpregulation of thioredoxin, downregulation of ROS, suppression of inflammasome bmbreports.org

Stabilization of Cellular Membranes

This compound, a cardiac glycoside, and its cardenolide analogues are known to interact with cellular membranes, influencing their stability and function. This interaction is primarily attributed to their ability to inhibit the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients. nih.govwikipedia.org The inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels. battlegroundhealingarts.com This alteration in ion balance can impact membrane potential and stability.

Some non-digitalis-like cardenolide analogues have been observed to inhibit membrane Mg2+-ATPase, suggesting a nonspecific action on membrane stabilization rather than interaction with specific receptors. nih.gov Furthermore, certain phytochemicals, including phenolic acids found in plants containing this compound, are known to stabilize cell membranes, which may contribute to their anti-inflammatory effects at the tissue level. ijpsjournal.comijpsjournal.com The concept of membrane stabilization is also relevant in the context of hyperkalemia, where increased extracellular potassium makes the cell membrane more excitable. curiousclinicians.com Therapies that restore the normal difference between the resting and threshold potentials are considered to have a membrane-stabilizing effect. curiousclinicians.com

Diuretic Action: Cellular Mechanisms and Renal Perfusion Effects

This compound and other cardiac glycosides have been traditionally recognized for their diuretic properties. researchgate.netglobalresearchonline.net The diuretic effect of Convallaria majalis, the plant from which this compound is derived, is attributed to its ability to increase glomerular filtration and decrease reabsorption in the renal tubules. ijpsjournal.comijpsjournal.com This leads to a greater output of urine, which is beneficial in managing fluid retention. ijpsjournal.comijpsjournal.com

The underlying mechanism for this diuretic action is believed to be twofold: a direct action on renal tissues and a secondary effect stemming from its cardiotonic properties, which improve renal perfusion. ijpsjournal.comijpsjournal.com By enhancing the heart's pumping function, this compound can increase blood flow to the kidneys. battlegroundhealingarts.comdoc-developpement-durable.org An increase in renal perfusion can lead to a higher glomerular filtration rate (GFR). nih.gov However, studies on the isolated perfused kidney have shown that autoregulation mechanisms, like the Bayliss effect, work to maintain a constant blood flow despite changes in perfusion pressure. nih.gov

At the cellular level, the diuretic action of cardenolides is linked to their inhibition of Na+/K+-ATPase in the renal tubules. physiology.org This inhibition reduces the reabsorption of sodium, leading to increased sodium and water excretion, a process known as natriuresis. physiology.org This hormonal-like regulation of sodium excretion by the kidney has led to cardenolides being referred to as "natriuretic hormones". physiology.org Some studies suggest that the diuretic mechanism may also involve the inhibition of the Na+-K+-2Cl- symporter. dovepress.com

Parameter Effect of this compound/Cardenolides References
Glomerular Filtration Increased ijpsjournal.comijpsjournal.com
Renal Tubule Reabsorption Decreased ijpsjournal.comijpsjournal.com
Renal Perfusion Improved (secondary to cardiotonic effects) ijpsjournal.comijpsjournal.comdoc-developpement-durable.org
Na+/K+-ATPase Activity Inhibited physiology.org
Sodium Excretion Increased physiology.org

Antiviral Research: Mechanisms of Viral Inhibition

Recent research has highlighted the potential antiviral activities of cardiac glycosides, including this compound. researchgate.net The proposed mechanisms of viral inhibition are multifaceted and appear to target various stages of the viral life cycle. One key mechanism is the suppression of viral gene expression and the translation of viral proteins. researchgate.net

Cardiac glycosides have been reported to suppress the expression of the HIV-1 gene and alter the pre-mRNA splicing of the virus, thereby inhibiting its replication. researchgate.net The inhibition of viral replication can occur through various pathways. For instance, some antiviral compounds work by inhibiting viral neuraminidase, which prevents the release of new virions from infected cells. mdpi.com Others may interfere with the function of viral hemagglutinin, blocking the entry of the virus into host cells. mdpi.com

Furthermore, viruses have developed mechanisms to evade the host's innate immune response, often by inhibiting the signaling pathways that lead to the production of interferons and other antiviral molecules. frontiersin.org Some antiviral agents may counteract these viral escape mechanisms. The development of direct-acting antivirals (DAAs) has been a significant advancement, with these drugs potently inhibiting viral proteins like polymerases and proteases. stanford.edu NS5A inhibitors, for example, are believed to disrupt both the replication of the viral genome and the assembly of new virions by targeting the NS5A protein and affecting the formation of the membranous web essential for these processes. wikipedia.org

Viral Process Inhibitory Action of Cardenolides/Antivirals References
Viral Gene Expression Suppressed researchgate.net
Viral Protein Translation Inhibited researchgate.net
pre-mRNA Splicing (HIV-1) Altered researchgate.net
Virion Release (Neuraminidase-dependent) Potentially Inhibited mdpi.com
Virion Assembly Disrupted wikipedia.org

Other Noteworthy Cellular and Enzymatic Interactions

This compound and related compounds interact with various cellular structures and enzymatic pathways beyond their well-documented effects on Na+/K+-ATPase. These interactions contribute to a broader pharmacological profile.

Epithelial tissues form a selective barrier, controlling the passage of substances into the body. libretexts.orglumenlearning.com The permeability of this barrier is crucial for processes like nutrient absorption. Some phytogenic extracts containing this compound have been shown to improve the permeability of the intestinal epithelial tissue. avonah.com This increased permeability can facilitate the absorption of digested nutrients. avonah.com Epithelial cells are interconnected by various junctions, such as tight junctions and gap junctions, which regulate the passage of molecules between cells. universityofgalway.iewikipedia.org The function of these junctions can be influenced by various signaling molecules.

The digestive process involves both mechanical and chemical breakdown of food. bioninja.com.au Chemical digestion relies on enzymes secreted by various glands, including those in the stomach and the pancreas, as well as acids and bile. bioninja.com.auwikipedia.org The epithelial lining of the digestive tract plays a vital role in secreting these substances and in absorbing the final products of digestion. lumenlearning.com For example, the epithelium of the small intestine releases digestive enzymes. lumenlearning.comuniversityofgalway.ie

The secretion of digestive enzymes is a tightly regulated process. For instance, pancreatic acinar cells secrete digestive enzymes in response to a rise in intracellular calcium. nih.gov Hormones like cholecystokinin (B1591339) (CCK) and secretin, as well as neurotransmitters like acetylcholine, stimulate the secretion of these enzymes. britannica.com Certain phytogenic compounds, including those found in preparations containing this compound, are suggested to energize the secretion of enzymes from the digestive tract. avonah.com

Intestinal motility, the contraction of the muscular coat of the intestines, is essential for moving food along the digestive tract and for the absorption of nutrients. swsbm.org this compound has been noted to increase peristalsis, particularly in the colon. swsbm.org Some phytogenic formulations containing this compound are also reported to regulate intestinal motility, which aids in the better absorption of digested nutrients. avonah.com

Cellular/Enzymatic Target Observed Influence of this compound/Related Compounds References
Intestinal Epithelial Permeability Improved avonah.com
Digestive Enzyme Secretion Energized/Stimulated avonah.com
Intestinal Motility (Peristalsis) Increased/Regulated avonah.comswsbm.org

Specific Enzyme Target Identification (e.g., Beta-Secretase Enzyme 1 (BACE1))

The investigation into the specific molecular targets of this compound and its cardenolide analogues has led researchers to explore their potential role in modulating enzymes implicated in neurodegenerative diseases, such as Beta-Secretase 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides. mdpi.comindexcopernicus.com While direct in vitro studies on this compound's BACE1 inhibitory activity are not extensively documented in publicly available research, studies on analogous cardenolide glycosides provide significant insights into this potential mechanism of action.

A key study investigated a novel cardenolide glycoside isolated from Xysmalobium undulatum, which demonstrated a significant, dose-dependent reduction in the production of the Aβ42 peptide in an in vitro assay using HeLa cells stably transfected with the amyloid precursor protein (APP) containing the Swedish mutation (APPsw). nih.gov This finding is critical as it points towards an interaction with the amyloidogenic processing pathway.

To elucidate the potential mechanism, in silico molecular docking studies were performed, which identified BACE1 as a probable target for this cardenolide glycoside. nih.gov The computational models predicted that the glycoside moiety of the cardenolide is crucial for its interaction with the active site of the BACE1 enzyme. nih.govresearchgate.net Specifically, the model indicated hydrogen bond formation between the hydroxyl groups of the sugar moiety and key amino acid residues within the BACE1 active site, including Asp32, Asp228, and Thr231. nih.gov The steroid core of the cardenolide was also observed to interact with the enzyme, for instance, through a hydroxyl group binding with the backbone of Gly11. nih.gov

These findings suggest that the structural features of cardenolide glycosides, similar to this compound, are conducive to binding and potentially inhibiting BACE1 activity. The interaction with the catalytic dyad (Asp32 and Asp228) is a hallmark of many BACE1 inhibitors. researchgate.net The research on this analogue provides a strong rationale for investigating this compound and other cardenolides as potential BACE1 inhibitors for Alzheimer's disease. nih.gov

Table 1: In Silico Interaction of a Cardenolide Glycoside Analogue with BACE1

Interacting Ligand GroupBACE1 Amino Acid ResidueType of Interaction
Glycoside Hydroxyl GroupsAsp32, Asp228, Thr231Hydrogen Bond
Aldehyde GroupThr232, Asn233 (backbone)Hydrogen Bond
Steroid Hydroxyl GroupGly11 (backbone)Hydrogen Bond
Data synthesized from in silico modeling studies on a cardenolide glycoside from Xysmalobium undulatum. nih.gov

Modulation of Oxidative Stress Pathways and Antioxidant Enzyme Activity (e.g., Catalase)

The pharmacological investigation of this compound and related cardenolide analogues extends to their influence on cellular oxidative stress pathways and the activity of key antioxidant enzymes like catalase. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in various pathologies. Antioxidant enzymes, including catalase, superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx), form the primary defense against ROS-induced damage. xiahepublishing.com

Research into the effects of cardenolides on these pathways reveals a complex modulatory role. Some cardenolides, such as certain bufadienolides, have been shown to induce oxidative stress in cancer cells by promoting ROS accumulation. mdpi.com This pro-oxidant activity is often linked to the inhibition of antioxidant pathways, such as the Nrf2 pathway, which regulates the expression of antioxidant enzymes. mdpi.com

Conversely, studies on other cardenolides suggest a different interaction with antioxidant systems. For instance, in a study investigating the effects of dichlorvos, an organophosphate pesticide that induces oxidative stress, pre-treatment with the cardenolide convallatoxin led to a significant decrease in catalase activity in rat cerebellum and cerebrum. researchgate.net This suggests that under certain conditions, cardenolides might modulate the activity of catalase in response to an oxidative challenge. Another cardiac glycoside, strophanthin (B611039) G, has been shown to inhibit the activity of peroxidase, another important antioxidant enzyme, through an anticompetitive mechanism in in vitro kinetic studies. nih.gov

These findings indicate that this compound and its analogues are not simply direct antioxidants but rather modulators of the complex cellular antioxidant system. Their effect on enzymes like catalase can be context-dependent, potentially involving direct inhibition or indirect regulation through broader signaling pathways that respond to cellular redox status. researchgate.netmdpi.comnih.gov

Table 2: Observed In Vitro Effects of Cardenolide Analogues on Oxidative Stress Markers and Enzymes

Cardenolide/AnalogueSystem/ModelObserved EffectReference
Bufadienolides (e.g., Bufalin)Cancer CellsInduction of ROS accumulation, suppression of Nrf2 pathway mdpi.com
ConvallatoxinRat Brain Tissue (in response to dichlorvos)Decrease in Catalase and GPx activity researchgate.net
Strophanthin GHorseradish Peroxidase (in vitro)Inhibition of peroxidase activity nih.gov
Various Cardiac GlycosidesCancer CellsDiminishment of antioxidant glutathione levels nih.gov
This table summarizes findings from various studies on cardenolide analogues and is not specific to this compound unless stated.

Synthesis of Convallamarin Analogues and Derivatives, and Structure Activity Relationship Studies

Design and Synthesis Methodologies for Cardenolide Analogues

The design of cardenolide analogues often centers on modifying three key structural features: the steroid nucleus, the C-17 lactone ring, and the C-3 sugar moiety. wikipedia.orgfrontiersin.org The general structure consists of a steroid core, which is essential for the compound's pharmacological activity, attached to a sugar and an R group. wikipedia.org The characteristic "U"-shaped pharmacophore, created by the specific cis-trans-cis fusion of the steroid rings, is crucial for interaction with the Na+/K+-ATPase pump, the primary molecular target. mdpi.com

A cornerstone in the synthesis of cardenolide glycoside analogues is the Koenigs-Knorr reaction . A modified version of this procedure provides a rapid and efficient method for the glycosylation of steroids. nih.gov This method involves reacting the steroid aglycone (like strophanthidin (B154792), the aglycone of Convallamarin) with a peracetylated 1-bromo derivative of a chosen sugar (e.g., D-glucose, D-galactose, L-rhamnose) at room temperature. nih.govwikipedia.org A subsequent deprotection step, typically using alkaline hydrolysis with sodium methoxide, yields the final glycoside. nih.gov This protocol has proven effective as it does not damage the sugar moiety or the steroidal nucleus, and crucially, leaves the unsaturated lactone ring intact. nih.gov

For instance, Convallatoxin (B1669428) itself can be synthesized by the glycosylation of strophanthidin with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide, followed by alkaline hydrolysis. wikipedia.org This modular approach allows chemists to introduce a wide variety of natural and unnatural sugar moieties to the cardenolide core, generating a library of analogues for pharmacological screening. ptfarm.pl

Beyond semi-synthesis from natural aglycones, total synthesis of highly complex cardenolides like acospectoside A has been achieved, offering a scalable and reproducible pathway to these bioactive compounds and their structurally optimized derivatives. mdpi.com These synthetic strategies enable precise modifications across the entire molecule to probe structure-activity relationships. rsc.org

Comparative Pharmacological Activity Profiling of Synthetic and Natural Analogues

The pharmacological activity of synthetic and natural cardenolide analogues is most commonly assessed by their ability to inhibit the Na+/K+-ATPase enzyme and by their cytotoxic effects on various cancer cell lines. frontiersin.orgfrontiersin.org Comparative studies reveal significant differences in potency based on structural modifications.

For example, a study on a new semisynthetic cardenolide analogue, AMANTADIG (3β-[2-(1-amantadine)-1-on-ethylamine]-digitoxigenin), compared its cytotoxic effects against human leukemia and urological tumor cell lines with the natural cardenolide, digitoxin (B75463). iiarjournals.org The results, shown in the table below, indicate that the synthetic analogue exhibited consistently lower IC50 values against leukemia cell lines, suggesting higher potency.

CompoundCell LineIC50 (nM)
AMANTADIG SEM (Leukemia)2.6
K562 (Leukemia)3.5
Caki-1 (Renal)23
PC-3 (Prostate)129
Digitoxin SEM (Leukemia)4.3
K562 (Leukemia)5.5
Caki-1 (Renal)21
PC-3 (Prostate)134
Data sourced from a study on the antiproliferative effects of AMANTADIG and digitoxin. iiarjournals.org

Another study investigating cardenolide glycosides from Digitalis purpurea seeds evaluated their cytotoxic activity against HL-60 leukemia cells. This research highlighted how subtle changes in structure between closely related natural compounds can lead to significant differences in potency.

CompoundDescriptionIC50 (µM) vs. HL-60 cells
Compound 2 Known Cardenolide0.060
Compound 9 Known Cardenolide0.069
Compound 11 New Cardenolide Glycoside0.038
Compound 12 Known Cardenolide0.034
Data from a chemical investigation of Digitalis purpurea seeds. nih.gov

These comparative analyses underscore the potential of synthetic and semi-synthetic chemistry to generate derivatives with enhanced or more selective activity compared to their natural counterparts. Glucosidation of active genins has been shown to enhance inotropic activity by a factor of about two. nih.gov

Elucidation of Structure-Activity Relationships for Specific Molecular Targets

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of this compound analogues influence their interaction with the Na+/K+-ATPase and other potential targets.

The Sugar Moiety (Glycone): The nature and structure of the sugar attached at the C-3 position significantly modulate the molecule's solubility, bioavailability, and potency. mdpi.comwikipedia.orgptfarm.pl

Glycosylation: The presence of a sugar is generally important for activity. For example, comparing the glycoside Ouabain (B1677812) to its aglycone Ouabagenin shows that the glycoside is a more potent inhibitor of insect Na+/K+-ATPase. frontiersin.org

Sugar Structure: Even minor modifications to the sugar can have a large impact. Methylation or acetylation of hydroxyl groups on the sugar can reduce cytotoxic activity. nih.gov In some series, monoglycosides (especially of 6-deoxypyranoses) are found to be more active than their di- or trisaccharide counterparts. ptfarm.pl The anti-CMV efficacy of Convallatoxin is partly attributed to its 6-deoxy-α-L-mannopyranoside moiety. nih.gov

The Steroid Aglycone: Modifications on the steroid core are critical for activity.

Hydroxylation: The introduction of a hydroxyl group at the C-16 position of the digitoxigenin (B1670572) aglycone has been shown to reduce cytotoxic activity. nih.gov

C-19 Substitution: The nature of the substituent at C-19 influences potency. In a comparison of coroglaucigenin (B15496991) derivatives, a compound with an aldehyde at C-19 was more inhibitory towards Na+/K+-ATPase than a similar compound with an alcohol at the same position. mdpi.com The aldehyde at C-19 in Convallatoxin is also considered important for its anti-CMV activity. nih.gov

The C-17 Lactone Ring: The unsaturated butenolide (a five-membered lactone ring) at the C-17β position is a hallmark of cardenolides and is essential for cardiotonic activity. researchgate.net

Saturation of the double bond in the lactone ring diminishes bioactivity. wikipedia.org

Modifications that replace the lactone ring with other side chains, such as an acid (CH=CHCOOH) or an amide (CH=CHCONH2), can lead to a complete loss of inotropic activity. nih.gov

The stepwise decrease in potency observed when the bulk of an ester group at C-17 is increased suggests that this part of the molecule interacts with the receptor within a confined cleft. nih.gov

These detailed SAR studies guide the rational design of new this compound analogues and other cardenolides, aiming to create derivatives with optimized pharmacological profiles for various therapeutic applications, including potential use in cancer therapy. mdpi.comscience.gov

Advanced Analytical and Detection Methodologies for Convallamarin Research

High-Sensitivity Quantitative Determination Techniques

High-sensitivity quantification is essential for determining the exact concentration of convallamarin in various matrices, including plant extracts and biological samples. The choice of method often depends on the required level of precision, sample complexity, and the analytical objective, whether it is for routine quality control or in-depth research.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of cardiac glycosides due to its high resolution and sensitivity. researchgate.netvedomostincesmp.ru While traditional methods for standardizing Convallaria majalis preparations relied on bioassays or less selective spectrophotometry, HPLC offers a significant improvement in accuracy and reproducibility. researchgate.netresearchgate.net

Research has led to the development of validated HPLC procedures for quantifying cardenolides from lily-of-the-valley. researchgate.netvedomostincesmp.ru These methods typically employ a reversed-phase approach, which is well-suited for separating moderately polar compounds like this compound. The development of these analytical procedures can be based on a reversed-phase HPLC with an octadecylsilyl (C18) stationary phase and a mobile phase consisting of a water and acetonitrile (B52724) mixture. researchgate.netresearchgate.net Detection is commonly performed using a diode-array detector (DAD) at a wavelength of approximately 220 nm, where the α,β-unsaturated lactone ring of cardenolides exhibits strong absorbance. researchgate.netiosrjournals.org

Validation of these HPLC methods ensures their reliability, with parameters such as specificity, linearity, precision, and repeatability meeting stringent acceptance criteria. vedomostincesmp.ru For instance, a validated method for convallatoxin (B1669428), a closely related glycoside in C. majalis, demonstrated a correlation coefficient of 0.99985 for linearity and a relative standard deviation (RSD) of 1.61% for repeatability, highlighting the method's suitability for precise quantification. vedomostincesmp.ru

Table 1: Typical HPLC Parameters for Cardiac Glycoside Analysis in Convallaria majalis

Parameter Specification Source
Column Reversed-phase C18 (e.g., Luna 5 µm C18(2)) researchgate.netvedomostincesmp.ru
Mobile Phase Gradient elution with water (often with 0.1% orthophosphoric acid) and acetonitrile researchgate.netvedomostincesmp.ru
Detection Diode-Array Detector (DAD) or UV Detector at 220 nm researchgate.netiosrjournals.org
Column Temperature Controlled (e.g., 40 °C)

| Sample Cooling | Recommended for sample stability (e.g., 5 °C) | vedomostincesmp.ru |

For even greater specificity and sensitivity, particularly in complex matrices like biological fluids, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the technology of choice. lcms.cz This technique combines the superior separation power of HPLC with the definitive identification and sensitive quantification capabilities of mass spectrometry. nih.gov

A targeted LC-MS/MS method has been successfully developed and validated for the quantification of several cardiac glycosides, including convallatoxin. nih.gov Such methods are readily adaptable for this compound. The analysis typically involves sample extraction and purification using Solid-Phase Extraction (SPE) to remove interfering matrix components. nih.gov Detection is performed on a triple quadrupole mass spectrometer operating in the Selected Reaction Monitoring (SRM) mode, which provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. lcms.cznih.gov

Validation for these methods demonstrates excellent performance. For a multi-glycoside analysis, limits of quantification (LOQs) were in the range of 1.5–15 ng/g for herbs and 0.025–1 ng/mL for urine. nih.gov The methods show good linearity (R² > 0.997) and recovery (70–120%), with high precision (RSD < 19%). nih.gov

Table 2: Validation Parameters for a Multi-Cardiac Glycoside LC-MS/MS Method

Parameter Result Source
Linearity (R²) > 0.997 nih.gov
Limit of Quantification (Herbs) 1.5–15 ng/g nih.gov
Limit of Quantification (Urine) 0.025–1 ng/mL nih.gov
Mean Recovery 70–120% nih.gov
Repeatability (RSD) < 14% nih.gov

| Reproducibility (RSD) | < 19% | nih.gov |

Spectrophotometric methods represent a more traditional approach to the quantification of cardiac glycosides. vedomostincesmp.ru These techniques are generally less specific than chromatographic methods because they rely on color-forming reactions with certain structural motifs shared by groups of compounds. vedomostincesmp.ruiosrjournals.org

For the quantification of cardenolides like this compound, direct measurement in the UV spectrum is possible, with a characteristic absorption maximum around 217 nm due to the butenolide ring. iosrjournals.org However, to enhance specificity and sensitivity, colorimetric reactions are often employed. These reactions typically target either the steroid nucleus or the 2-deoxysugar moiety present in many cardiac glycosides. iosrjournals.org A well-known example is the Keller-Kiliani reaction, which produces a blue or purple color with 2-deoxysugar-containing glycosides in the presence of acetic acid, ferric chloride, and sulfuric acid, with absorption maxima typically observed at 470 nm and 590 nm. iosrjournals.org Another approach involves reaction with polynitroaromatic compounds in an alkaline solution. iosrjournals.org

While useful for initial screening, these methods suffer from a lack of specificity, as other compounds in a crude extract can interfere with the measurement. researchgate.netresearchgate.net

Table 3: Common Spectrophotometric Reagents for Cardiac Glycosides

Reagent/Reaction Target Moiety Observed Color Absorption Maxima (nm) Source
Keller-Kiliani 2-Deoxysugars Blue/Purple 470, 590 iosrjournals.org
Xanthydrol 2-Deoxysugars Red - iosrjournals.org
Thiobarbituric Acid 2-Deoxysugars Colored Complex 532 iosrjournals.org

| Direct UV | Butenolide Ring | Colorless | ~217 | iosrjournals.org |

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive primary analytical method for determining the absolute purity and concentration of organic molecules, including natural products, without the need for an identical reference standard of the analyte. nih.govacs.orgacs.org The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. mestrelab.com

For absolute quantification of this compound, a certified internal calibrant of known purity (e.g., dimethylsulfone) is added in a precise amount to a known quantity of the sample. acs.org By comparing the integral of a specific, well-resolved proton signal from this compound with the integral of the signal from the internal standard, the absolute concentration or purity can be calculated with high accuracy. acs.org Careful attention must be paid to experimental parameters, such as ensuring a sufficient relaxation delay (T1) to allow for complete magnetization recovery between pulses, which is critical for obtaining accurate quantitative results. sigmaaldrich.com This technique is particularly valuable for the certification of reference materials and as an orthogonal method to chromatography. nih.govbruker.com

Spectrophotometric Quantification Approaches

Emerging Detection Technologies for Natural Product Analysis

Beyond conventional methods, emerging technologies are providing new avenues for the rapid and sensitive detection of natural products like this compound. Immunochemical methods, in particular, offer high throughput and applicability for screening purposes.

Immunometric assays utilize the highly specific binding interaction between an antibody and an antigen to detect and quantify target molecules. wikipedia.org For cardiac glycosides, assays developed for clinically significant compounds like digoxin (B3395198) can often be used to detect structurally similar glycosides, including those from C. majalis, due to antibody cross-reactivity. medscape.comnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances. quanterix.com In a competitive ELISA format, which is suitable for small molecules, this compound in a sample would compete with a labeled version of a cardiac glycoside for binding to a limited number of antibody sites. researchgate.net The resulting signal is inversely proportional to the concentration of this compound. Digoxin-based ELISA platforms have been shown to cross-react with various plant-derived cardiac glycosides. nih.gov

Fluorescence Polarization Immunoassay (FPIA): FPIA is a homogeneous immunoassay technique used for the rapid quantification of small molecules. nih.gov It has been successfully adapted to estimate total cardiac glycoside levels in plant materials and biological samples from poisoned livestock. nih.gov The principle relies on the change in polarization of fluorescently labeled glycosides when they bind to antibodies. This method has proven useful in the diagnosis of poisoning by cardiac glycoside-containing plants. nih.gov

Cross-Reactivity Studies: The utility of these immunoassays for detecting this compound is supported by studies on the closely related compound, convallatoxin. A study testing five different commercial digoxin immunoassays demonstrated that all were capable of detecting convallatoxin at clinically relevant concentrations. nih.gov The sensitivity varied between assay platforms, with the Abbott Architect CMIA showing the highest sensitivity for convallatoxin. nih.gov This confirms that such assays can serve as valuable screening tools for exposure to C. majalis toxins.

Table 4: Cross-Reactivity of Commercial Digoxin Immunoassays with Convallatoxin

Immunoassay Platform Assay Type Detection of Convallatoxin Source
Abbott Architect Chemiluminescent Microparticle Immunoassay (CMIA) Yes (Highest Sensitivity) nih.gov
Roche Cobas e601 Electrochemiluminescence Immunoassay (ECLIA) Yes nih.gov
Siemens Immulite 2000 Chemiluminescent Immunoassay (CIA) Yes nih.gov
Roche Cobas c501 Latex Agglutination Assay Yes nih.gov

| Abbott Axsym | Microparticle Enzyme Immunoassay (MEIA) | Yes | nih.gov |

Advanced Optical Biosensors and Molecularly Imprinted Polymers (MIPs)mdpi.com

Optical biosensors are powerful analytical tools that have shown significant promise for the detection of various clinically relevant molecules, including cardiac glycosides. rsc.orgnih.gov These sensors work by converting a molecular binding event into a measurable optical signal, offering advantages like high sensitivity, reliability, and the potential for real-time, label-free analysis. rsc.orgnih.gov

A key innovation in enhancing the selectivity of these biosensors is the integration of Molecularly Imprinted Polymers (MIPs). wikipedia.org MIPs are synthetic polymers with custom-made recognition sites that are complementary to a specific target molecule, in this case, this compound. wikipedia.org The process, known as molecular imprinting, creates cavities in the polymer matrix that precisely match the shape, size, and functional group arrangement of the template molecule. mdpi.comwikipedia.org This "lock-and-key" mechanism provides MIPs with high affinity and selectivity for the target analyte. wikipedia.orgnih.gov

The combination of MIPs with optical sensing platforms, such as Surface Plasmon Resonance (SPR), results in highly effective detection systems. nih.govmdpi.com An SPR biosensor measures changes in the refractive index at a metal surface. nih.govmdpi.com When an SPR sensor chip is coated with a this compound-imprinted polymer, the binding of this compound from a sample induces a detectable change in the SPR signal, allowing for its quantification. mdpi.com This approach combines the high specificity of MIPs with the real-time sensitivity of SPR. mdpi.com

Table 1: Comparison of Advanced Optical Biosensor Techniques for Cardiac Glycoside Detection

Technique Principle Advantages Challenges
Surface Plasmon Resonance (SPR) with MIPs Measures changes in refractive index upon analyte binding to an MIP-coated sensor surface. mdpi.com Real-time, label-free detection; high sensitivity and robustness. rsc.orgnih.gov Potential for non-specific binding; requires careful optimization of the MIP layer.
Fluorescence-based MIP Sensors Analyte binding to a fluorescently-labeled MIP alters the fluorescence signal (quenching or enhancement). rsc.org High sensitivity and selectivity. rsc.org Can be susceptible to photobleaching and interference from background fluorescence.
Colorimetric MIP Sensors Analyte binding induces a visible color change. Simple, low-cost, and suitable for rapid screening. Generally lower sensitivity compared to SPR or fluorescence-based methods.

Electrochemical Detection Methods in Microfluidic Systemsresearchgate.net

Electrochemical biosensors represent another advanced frontier for the detection of cardiac glycosides. ucl.ac.uk These devices offer low cost, rapid response times, and high sensitivity. researchgate.net When integrated into microfluidic systems, often called "lab-on-a-chip" platforms, they provide significant advantages, including the need for only small sample volumes and the potential for portable, automated analysis. researchgate.netnih.gov

The detection principle relies on the electrochemical properties of the target analyte. ucl.ac.uk For cardiac glycosides, methods like voltammetry or electrochemical impedance spectroscopy can be employed. nih.gov A biosensor can be designed where the binding of this compound to a specific recognition element on an electrode surface alters the electrochemical signal, such as current or impedance. ucl.ac.uknih.gov This change is then measured and correlated to the analyte's concentration.

The integration of these electrochemical sensors into microfluidic devices allows for precise control over fluid handling and reaction conditions. researchgate.net Such systems can incorporate all necessary steps, from sample injection and mixing with reagents to detection, on a single chip. researchgate.netresearchgate.net This miniaturization not only speeds up the analysis but also enhances reproducibility and allows for high-throughput screening, which is valuable in pharmacological studies. researchgate.net

Table 2: Overview of Electrochemical Detection Methods for Cardiac Glycoside Analysis

Method Principle Key Features
Voltammetry (e.g., Differential Pulse, Square Wave) Measures the current response to a changing potential to detect redox reactions of the analyte. ucl.ac.uk High sensitivity and ability to distinguish between different electroactive species. ucl.ac.uk
Electrochemical Impedance Spectroscopy (EIS) Measures the opposition to alternating current as a function of frequency, detecting binding events that alter the electrode surface's impedance. nih.gov Provides detailed information about the electrode-analyte interface; highly sensitive and label-free. nih.gov
Amperometry Measures the current at a fixed potential, providing a direct and rapid measure of concentration. Simple instrumentation, fast response, and suitable for continuous monitoring applications.

Methodologies for Sample Preparation and Matrix Interference Mitigationmdpi.com

The accurate quantification of this compound from real-world sources, such as plant extracts or biological fluids, is challenging due to the complexity of the sample matrix. nih.govnih.gov These matrices contain numerous compounds that can interfere with the analysis, leading to inaccurate results. nih.govnih.gov Therefore, robust sample preparation is a critical prerequisite for reliable detection. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and preconcentration. nih.gov It involves passing a liquid sample through a solid sorbent material that retains the target analyte, which is later washed and eluted with a solvent. nih.gov While effective, traditional SPE sorbents can sometimes lack the necessary selectivity. uned.es

To overcome this, Molecularly Imprinted Solid-Phase Extraction (MISPE) has emerged as a highly selective and advanced sample preparation method. uned.esnih.gov MISPE utilizes molecularly imprinted polymers as the sorbent material. nih.govchromatographyonline.com Due to the specific cavities designed to bind the target analyte, MISPE cartridges can selectively capture molecules like this compound from a complex mixture, while interfering substances are washed away. nih.govchromatographyonline.com This results in a much cleaner sample extract, significantly reducing matrix effects and improving the accuracy of subsequent chromatographic or sensor-based analysis. nih.govresearchgate.net The use of MISPE is considered one of the most advanced preconcentration techniques available. chromatographyonline.com

For plant-based samples, initial preparation often involves drying, grinding to a fine powder to ensure homogeneity, and extraction with a suitable solvent like acetonitrile. nih.govku.eduolmix.com Subsequent clean-up using an appropriate SPE or MISPE method is then performed to isolate the cardiac glycosides before analysis. nih.gov

Table 3: Comparison of Sample Preparation Techniques for this compound Analysis

Technique Principle Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquid phases based on differential solubility. Simple, inexpensive. Often labor-intensive and requires large volumes of organic solvents.
Solid-Phase Extraction (SPE) Selectively adsorbs the analyte onto a solid sorbent material, followed by elution. nih.gov Can be automated; provides good analyte recovery and concentration. nih.gov Standard sorbents may exhibit non-specific binding, leading to co-extraction of interfering compounds. uned.es
Molecularly Imprinted Solid-Phase Extraction (MISPE) Uses highly selective MIPs as the sorbent to specifically bind the target analyte. nih.govchromatographyonline.com Superior selectivity, leading to cleaner extracts and significant reduction of matrix interference. uned.esnih.gov The synthesis of high-quality, specific MIPs can be complex and requires careful optimization. nih.gov

Future Directions and Translational Perspectives in Convallamarin Research

Integration of Multi-Omics Technologies for Comprehensive Target Discovery and Mechanism Elucidation

A transformative approach in biological sciences, multi-omics integrates data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to provide a comprehensive understanding of biological systems. nih.govnih.gov This holistic view is particularly valuable in natural product research for identifying molecular markers, understanding complex interactions, and elucidating the mechanisms of action of bioactive compounds like Convallamarin. nih.gov

The application of individual "omic" studies has been successful, but integrating them provides a much fuller picture of a biological system, preventing potentially misleading assumptions based on a single layer of information. frontlinegenomics.com For a compound like this compound, this integrated approach offers a powerful pathway from gene to function.

Genomics: The foundation of multi-omics lies in the genome. The complete chloroplast genome of Convallaria majalis has been sequenced, providing a critical resource for phylogenetic studies and genetic understanding of the plant. nih.govnih.gov The entire circular genome is 162,218 base pairs in length and contains 133 genes, including 87 protein-coding genes. nih.gov This genomic data is the first step in identifying the genetic blueprint for the enzymes involved in the biosynthesis of cardiac glycosides, including this compound. Comparative genomic studies within the Convallaria genus have revealed highly conserved genomic structures, which can help pinpoint unique genetic features related to the production of specific secondary metabolites. mdpi.com

Transcriptomics: This layer connects the genetic blueprint to functional expression by analyzing the complete set of RNA transcripts. For this compound, transcriptomic analysis of C. majalis under various conditions (e.g., different developmental stages or environmental stresses) could identify the genes that are actively being transcribed for its biosynthesis. This approach helps to pinpoint the specific enzymes and regulatory factors involved in the production of this compound and other cardiac glycosides.

Proteomics: As the bridge between gene transcription and metabolic output, proteomics quantifies the levels of proteins—the functional workhorses of the cell. frontiersin.org In the context of this compound, proteomic studies would identify and quantify the enzymes directly involved in its synthesis, modification, and transport. Integrated proteomic and metabolomic analyses have proven effective in other medicinal plants for revealing the accumulation mechanisms of bioactive components, a strategy that could be directly applied to C. majalis. frontiersin.orgnih.gov

Metabolomics: This technology provides a snapshot of the complete set of small-molecule metabolites within a biological system. For C. majalis, metabolomics can directly measure the concentration of this compound, its precursors, and other related glycosides like convallatoxin (B1669428) and convalloside. ijpsjournal.comijpsjournal.com This allows researchers to understand how the production of these compounds changes in response to genetic or environmental factors, providing crucial information for optimizing its production and for understanding its physiological role within the plant. nih.gov

The integration of these omics layers can create a detailed map of the biosynthetic pathway of this compound, identify regulatory networks, and discover novel protein targets of its action. researchgate.net

Computational biology and bioinformatics use computer science, mathematics, and statistics to analyze and model complex biological data. northeastern.eduuni-goettingen.de These fields are indispensable for making sense of the vast datasets generated by multi-omics technologies. nih.gov

For this compound research, computational approaches offer several future avenues:

Target Identification: Molecular docking simulations can be used to screen this compound against libraries of known protein structures. This can help predict potential molecular targets beyond the well-known Na+/K+-ATPase, suggesting new therapeutic applications. ijpsjournal.com

Mechanism of Action: Bioinformatics tools can analyze changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with this compound. This can help construct the molecular pathways affected by the compound, offering a systems-level understanding of its mechanism.

Modeling and Simulation: Computational models of biological networks can simulate the effects of this compound on cellular processes, such as cardiac muscle contraction or signaling pathways in cancer cells. This can help generate new hypotheses that can be tested experimentally. northeastern.edu

Drug Development: By analyzing its structure, computational methods can help in designing and predicting the activity of new derivatives of this compound with improved efficacy or reduced toxicity.

The synergy between multi-omics data generation and computational analysis is poised to accelerate the discovery process for natural products like this compound. mdpi.com

Genomics, Transcriptomics, Proteomics, and Metabolomics in Natural Product Research

Development of Novel In Vitro and Ex Vivo Experimental Models for Preclinical Validation

The translation of a promising natural product from the lab to the clinic requires rigorous preclinical validation. A critical component of this process is the use of appropriate experimental models that can accurately predict human responses. nih.gov Future research on this compound must move beyond basic assays to more sophisticated in vitro and ex vivo systems.

Standard preclinical models include liver microsomes and hepatocyte suspensions to assess metabolism. nih.gov However, for a compound with complex activities like this compound, more advanced models are needed. The choice of a preclinical model is critical, as different models can yield different results, making cross-study comparisons difficult. nih.gov For instance, studies on FAP-targeted tracers have shown that cell lines engineered to overexpress a target may behave differently than cells that express it endogenously. nih.gov

For comprehensive preclinical validation of this compound, the following models should be considered:

Advanced In Vitro Models:

3D Cell Cultures (Spheroids/Organoids): These models more closely mimic the three-dimensional architecture and cell-cell interactions of native tissues compared to traditional 2D cell cultures. Testing this compound on cardiac or cancer organoids could provide more clinically relevant data on efficacy and toxicity.

Co-culture Systems: To study effects in a more realistic tumor microenvironment, cancer cells could be co-cultured with stromal cells like fibroblasts, which are known to play a key role in cancer progression. nih.gov

Primary Human Cells: Using primary cardiomyocytes or patient-derived cancer cells would offer a more direct assessment of how human tissues might respond to this compound.

Ex Vivo Models:

Perfused Organ Systems: An isolated, perfused heart model (e.g., Langendorff preparation) could be used to study the direct cardiac effects of this compound in a controlled environment, free from systemic influences.

Tissue Slices: Precision-cut tissue slices from tumors or other organs can be used to evaluate the compound's activity and penetration in a complex tissue matrix.

Developing and utilizing these advanced models will be crucial for validating any newly discovered bioactivities of this compound and for building a strong preclinical data package.

Exploration of Undiscovered Bioactivities and Mechanistic Pathways

While this compound is known for its cardiotonic properties through the inhibition of the Na+/K+-ATPase pump, many natural products have multiple bioactivities. ijpsjournal.comijpsjournal.com The full therapeutic potential of this compound likely remains untapped. Research on other cardiac glycosides from C. majalis, such as convallatoxin, has revealed promising anti-cancer properties, including the ability to induce programmed cell death (apoptosis) and inhibit metastasis in cancer cell lines. ijpsjournal.com

Future research should focus on screening this compound for a broader range of pharmacological effects:

Anticancer Activity: Given the findings for convallatoxin, this compound should be systematically evaluated against a panel of cancer cell lines (e.g., breast, lung, liver) to assess its potential as an anticancer agent. ijpsjournal.com

Anti-inflammatory and Antimicrobial Potential: C. majalis contains various secondary metabolites, including flavonoids and saponins, which may contribute to anti-inflammatory or antimicrobial effects. ijpsjournal.comijpsjournal.com These potential activities for purified this compound warrant investigation.

Neuromodulatory Effects: Some traditional uses of C. majalis hint at effects on the nervous system. ijpsjournal.com Modern research could explore whether this compound can modulate neuronal excitability or have applications in neurological disorders.

Uncovering new bioactivities also requires a deeper look into its mechanistic pathways. The inhibition of the Na+/K+-ATPase pump has downstream consequences on intracellular calcium levels, which can affect a multitude of signaling pathways beyond cardiac contractility. ijpsjournal.com Exploring these secondary effects could reveal entirely new mechanisms and therapeutic indications for this compound.

Q & A

Advanced Research Question

  • Protecting group selection : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during glycosylation .
  • Catalytic conditions : Employ asymmetric catalysis (e.g., chiral Lewis acids) for stereocontrol.
  • In-process monitoring : Track intermediates via LC-MS to minimize side reactions.
    Report yield calculations and enantiomeric excess (ee) measurements .

How should in vitro experiments be designed to evaluate this compound’s cardiac glycoside activity?

Basic Research Question

  • Model systems : Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or isolated guinea pig atria.
  • Dosage : Include a range (e.g., 1 nM–10 µM) to establish dose-response curves.
  • Endpoint assays : Measure Na⁺/K⁺-ATPase inhibition via rubidium uptake or intracellular Na⁺ flux .
    Detail cell passage numbers and serum conditions to mitigate batch variability .

What computational models best predict this compound’s interactions with Na⁺/K⁺-ATPase isoforms?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina with ATPase crystal structures (e.g., PDB: 3A3Y) to map binding pockets.
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns trajectories.
  • Free-energy calculations : Apply MM-PBSA to quantify binding affinities.
    Validate predictions with mutagenesis studies on key residues (e.g., Asp128) .

What critical parameters must be documented when reporting this compound’s solubility profiles?

Basic Research Question

  • Solvent systems : Include aqueous buffers (pH 7.4), DMSO for stock solutions, and co-solvents (e.g., PEG).
  • Temperature : Specify 25°C (standard) vs. physiological 37°C.
  • Measurement method : Use shake-flask HPLC or nephelometry.
    Publish raw solubility curves and deviations exceeding ±5% .

How can discrepancies between in silico predictions and empirical binding data for this compound be addressed?

Advanced Research Question

  • Model refinement : Incorporate solvent effects (implicit/explicit water models) and protein flexibility.
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure ΔG and ΔH.
  • Error analysis : Quantify force field limitations (e.g., CHARMM vs. AMBER discrepancies).
    Publish negative results to guide computational improvements .

What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships in toxicity studies?

Basic Research Question

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • ANOVA : Compare means across doses with post-hoc Tukey tests.
  • Outlier handling : Define exclusion criteria (e.g., >2 SD from mean) a priori.
    Report confidence intervals and effect sizes .

What meta-analysis frameworks effectively synthesize heterogeneous data on this compound’s therapeutic index?

Advanced Research Question

  • PRISMA guidelines : Systematically screen studies for inclusion/exclusion criteria.
  • Heterogeneity assessment : Use I² statistics to quantify variability; apply random-effects models if I² >50%.
  • Sensitivity analysis : Exclude low-quality studies (e.g., missing controls).
    Publish forest plots and funnel plots to visualize bias .

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